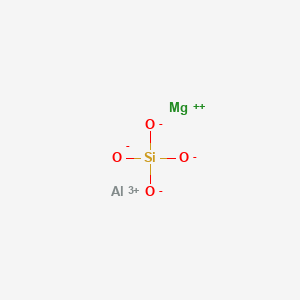

Magnesium aluminum silicate

Description

Properties

CAS No. |

12511-31-8 |

|---|---|

Molecular Formula |

AlH4MgO4Si |

Molecular Weight |

147.40 g/mol |

IUPAC Name |

aluminum;magnesium;silicate |

InChI |

InChI=1S/Al.Mg.H4O4Si/c;;1-5(2,3)4/h;;1-4H |

InChI Key |

RWJCJPDSIBTATK-UHFFFAOYSA-N |

SMILES |

[O-][Si]([O-])([O-])[O-].[Mg+2].[Al+3] |

Canonical SMILES |

O[Si](O)(O)O.[Mg].[Al] |

Other CAS No. |

1327-43-1 |

Related CAS |

99670-23-2 |

Synonyms |

almasilate aluminum magnesium silicate aluminum magnesium silicate (Mg(AlSiO4)2) magnesium aluminosilicate magnesium aluminum silicate Malinal Neusilin US2 Veegum |

Origin of Product |

United States |

Foundational & Exploratory

A Guide to the Hydrothermal Synthesis of Magnesium Aluminum Silicate: Principles, Protocols, and Characterization

Abstract

Magnesium Aluminum Silicate (MAS), a key functional material with wide-ranging applications in the pharmaceutical, cosmetic, and chemical industries, is a synthetic smectite clay valued for its exceptional colloidal and adsorptive properties.[1][2] While several methods exist for its synthesis, the hydrothermal route offers unparalleled control over crystallinity, phase purity, and particle morphology.[3][4][5][6] This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the hydrothermal synthesis of MAS. We will explore the fundamental principles of the reaction mechanism, provide a detailed, field-proven experimental protocol, analyze the critical parameters that govern the final product's characteristics, and outline the essential characterization techniques for validation.

Introduction to this compound and Hydrothermal Synthesis

This compound is a synthetic, layered silicate clay mineral, structurally analogous to naturally occurring smectites like saponite and montmorillonite.[2] In pharmaceutical formulations, it is widely known by trade names such as Veegum® and is utilized as a stabilizer, suspending agent, and binder.[7] The utility of MAS is intrinsically linked to its physical properties, such as high surface area, cation exchange capacity, and the ability to form thixotropic gels in water—all of which are dictated by its crystal structure and composition.[2]

The synthesis of MAS can be achieved through various methods, but the hydrothermal technique is particularly advantageous.[3][5][6] Hydrothermal synthesis involves chemical reactions occurring in an aqueous medium within a sealed vessel (an autoclave) at temperatures above 100°C and pressures greater than 1 atmosphere. This method leverages the enhanced solubility of reactants and accelerates reaction kinetics, promoting the crystallization of well-defined, often metastable, silicate phases that are inaccessible under ambient conditions.[3][4][8] The primary benefit for MAS synthesis is the ability to achieve high phase purity and control over the crystalline structure, which is paramount for performance in high-specification applications.[3][4][5][6]

The Mechanistic Pathway of Hydrothermal Formation

The hydrothermal synthesis of this compound is not a simple precipitation reaction but a multi-step process involving dissolution, hydrolysis, nucleation, and crystal growth. The precise mechanism can vary with precursors and conditions, but a generalized pathway can be described.

-

Precursor Dissolution & Hydrolysis: The process begins with the dissolution of magnesium, aluminum, and silicon precursors in an aqueous solution. At elevated temperatures, metal salts hydrolyze to form hydroxylated species. The silicon source, typically sodium silicate, provides silicate anions (SiO₄⁴⁻) and their polymeric forms.

-

Gel Formation: These reactive species interact to form an amorphous, hydrated magnesium-aluminum-silicate gel. This gel acts as a homogeneous precursor reservoir from which the crystalline phase will nucleate.[4] The presence of Mg²⁺ is considered essential for the formation of smectite structures.[3][4][5][6]

-

Nucleation & Crystallization: Under sustained hydrothermal conditions, the amorphous gel begins to restructure. Nuclei of the thermodynamically favored or kinetically preferred MAS phase form within the gel.

-

Crystal Growth: These nuclei then grow by incorporating material from the surrounding amorphous matrix, eventually leading to the formation of the final crystalline product, such as saponite. The process follows principles of silicate polymerization where Si-O tetrahedral and Mg/Al-OH octahedral units condense into the characteristic 2:1 layered structure of smectite clays.[9]

Caption: Generalized mechanism for hydrothermal synthesis of MAS.

Comprehensive Experimental Protocol

This protocol details a representative hydrothermal synthesis of saponite, a common form of this compound. The causality behind each step is explained to provide a robust, self-validating framework.

Part A: Precursor Preparation

The quality of the final product begins with the purity and precise stoichiometry of the starting materials.

Materials:

-

Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)

-

Aluminum Chloride Hexahydrate (AlCl₃·6H₂O)

-

Sodium Silicate Solution (Na₂SiO₃)

-

Sodium Hydroxide (NaOH)

-

Deionized (DI) Water

Protocol:

-

Prepare Mixed Salt Solution: In a beaker, dissolve stoichiometric amounts of MgCl₂·6H₂O and AlCl₃·6H₂O in DI water under vigorous stirring.[10] The ratio of Mg to Al will define the layer charge and composition of the final product. A typical molar ratio for saponite might be Mg:Al of ~5:1.

-

Prepare Silicate Solution: In a separate beaker, dilute the sodium silicate solution with DI water.[1]

-

Causality Check: Using high-purity salts is critical to avoid the incorporation of unwanted ions into the clay structure. The concentrations should be calculated to achieve the target final product composition, for instance, a theoretical saponite formula like Na₀.₆(Mg)₆(Si₇.₄Al₀.₆)O₂₀(OH)₄.

Part B: Hydrothermal Reaction

This stage is where the transformation from aqueous ions to a crystalline solid occurs.

Protocol:

-

Mixing and pH Adjustment: Slowly add the mixed salt solution to the silicate solution under continuous, high-shear mixing. This rapid mixing prevents localized high concentrations and the premature precipitation of metal hydroxides.[1]

-

Adjust pH: After mixing, adjust the pH of the resulting slurry to a target range, typically between 9 and 10, using a NaOH solution.[10] The pH is a critical parameter; an alkaline environment is necessary to facilitate the condensation of silicate and aluminate species but an excessively high pH can favor the formation of brucite (Mg(OH)₂) as an impurity.[1]

-

Reactor Loading: Transfer the final slurry into a Teflon-lined stainless-steel hydrothermal autoclave. The reactor should not be filled more than 80% of its volume to allow for thermal expansion and pressure generation.

-

Hydrothermal Treatment: Seal the autoclave and place it in an oven pre-heated to the desired reaction temperature. The synthesis of smectite clays is typically successful under moderate hydrothermal conditions.[3][4][5] The reaction is maintained for a set duration under autogenous pressure (the pressure generated by heating the aqueous solution in a sealed vessel).

-

Causality Check: Temperature and time are directly correlated with the crystallinity and purity of the MAS. Insufficient temperature or time may result in a poorly crystalline or amorphous product. Conversely, excessively high temperatures can lead to the formation of other, more stable silicate phases like talc or chlorite.[11][12]

Table 1: Typical Hydrothermal Synthesis Parameters for MAS (Saponite)

| Parameter | Typical Range | Rationale & Impact |

|---|---|---|

| Temperature | 150 - 350 °C | Governs reaction kinetics and phase stability. Higher temps increase crystallinity.[3][8][10] |

| Reaction Time | 12 - 72 hours | Affects the extent of crystallization and crystal growth. Longer times can improve phase purity.[10][13] |

| Pressure | Autogenous | Sufficient to maintain a liquid water phase, facilitating ionic mobility and reaction. |

| pH | 9.0 - 10.5 | Controls hydrolysis and condensation reactions; crucial for avoiding impurity phases.[1][10] |

Part C: Post-Synthesis Processing

Proper recovery and purification are essential to isolate the target material.

Protocol:

-

Cooling: After the reaction period, the autoclave is removed from the oven and allowed to cool to room temperature. Rapid quenching should be avoided to prevent thermal shock to the vessel and potential phase changes in the product.

-

Filtration and Washing: The solid product is collected by vacuum filtration. It is then washed repeatedly with copious amounts of DI water.[1][13]

-

Washing Validation: The washing step is critical to remove soluble byproduct salts (e.g., NaCl). Washing should be continued until the filtrate shows a negative test for the counter-ion (e.g., using silver nitrate to test for chloride).

-

Drying: The purified filter cake is dried in an oven, typically between 60°C and 120°C, until a constant weight is achieved.[1][10][13] Alternatively, spray drying can be used for large-scale production to obtain a fine powder directly.[1]

-

Grinding (Optional): The dried product can be gently ground to break up agglomerates and achieve a uniform particle size.[1]

Caption: Experimental workflow for hydrothermal synthesis of MAS.

Characterization and Validation

Thorough characterization is required to confirm the successful synthesis of the desired MAS phase and to understand its properties.[3][4]

Table 2: Key Characterization Techniques for Synthesized MAS

| Technique | Purpose | Expected Outcome for Saponite-type MAS |

|---|---|---|

| X-ray Diffraction (XRD) | Phase identification, crystallinity assessment, and determination of layer spacing. | A characteristic basal peak (d₀₀₁) between 15.0 and 17.2 Å after ethylene glycol solvation, confirming the smectite structure. Peaks between 1.492-1.504 Å and 1.510-1.540 Å are also indicative.[14][15] |

| Scanning Electron Microscopy (SEM) | Analysis of particle morphology, size, and aggregation. | Typically reveals rose-like aggregates of thin, platy crystals or a "house-of-cards" structure. |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of crystal structure and morphology. | Can resolve the individual clay layers and confirm the platelet-like habit of the crystallites.[8] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of the silicate network. | Shows strong Si-O stretching bands (~1000 cm⁻¹), Mg-O and Al-O vibrations, and -OH stretching from structural hydroxyls and interlayer water. |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and quantification of water content. | Displays distinct weight loss steps corresponding to the removal of adsorbed water, interlayer water, and finally dehydroxylation of the silicate layers at higher temperatures.[8][16] |

Conclusion

The hydrothermal method stands as a robust and highly adaptable platform for the synthesis of this compound. By carefully controlling key parameters—namely precursor stoichiometry, pH, temperature, and reaction time—researchers can tune the composition, crystallinity, and morphology of the final product. This level of control is essential for developing high-performance materials tailored for specific applications in drug development, catalysis, and advanced materials science. The protocols and validation techniques outlined in this guide provide a comprehensive framework for the successful and reproducible synthesis of high-purity this compound.

References

- 1. en.888chem.com [en.888chem.com]

- 2. phexcom.com [phexcom.com]

- 3. Synthesis of Smectite Clay Minerals: A Critical Review | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 4. Synthesis of Smectite Clay Minerals: A Critical Review | Journal Article | PNNL [pnnl.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scirp.org [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Hydrothermal synthesis and formation mechanism of controllable magnesium silicate nanotubes derived from coal fly ash - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tang.eas.gatech.edu [tang.eas.gatech.edu]

- 11. Hydrothermal reactivity of saponite | U.S. Geological Survey [usgs.gov]

- 12. msaweb.org [msaweb.org]

- 13. mdpi.com [mdpi.com]

- 14. drugfuture.com [drugfuture.com]

- 15. pharmacopeia.cn [pharmacopeia.cn]

- 16. Frontiers | Effect of Aluminum Incorporation on the Reaction Process and Reaction Products of Hydrated Magnesium Silicate [frontiersin.org]

A Senior Application Scientist's Guide to the Characterization of Magnesium Aluminum Silicate by XRD and FTIR

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Powder—Understanding the Microstructure

Magnesium Aluminum Silicate (MAS), a purified smectite clay from the montmorillonite group, is far more than an inert filler.[1] In the pharmaceutical landscape, it is a highly functional excipient, acting as a suspending agent, emulsion stabilizer, binder, and disintegrant.[1][2][3][4] Its efficacy is intrinsically linked to its unique layered silicate structure. The arrangement of these layers, the space between them, and the chemical bonds that hold them together dictate the material's rheological properties, adsorptive capacity, and interaction with active pharmaceutical ingredients (APIs).

Therefore, a superficial analysis is insufficient. A robust characterization is paramount for ensuring batch-to-batch consistency, predicting formulation performance, and meeting stringent regulatory standards. This guide provides an in-depth exploration of two cornerstone techniques—X-ray Diffraction (XRD) and Fourier-Transform Infrared (FTIR) Spectroscopy. We will move beyond procedural recitation to explain the causality behind the methods, empowering you to not only generate data but to confidently interpret what it reveals about the material's fundamental properties.

Part 1: Unveiling the Crystal Lattice with X-Ray Diffraction (XRD)

The 'Why' of XRD: Probing the Interlayer Space

XRD is the definitive technique for analyzing the crystalline structure of materials. For layered silicates like MAS, its power lies in its ability to measure the distance between the parallel silicate sheets, known as the basal or interlayer spacing (d-spacing).[5][6] This dimension is not fixed; it is a critical quality attribute that changes based on the presence of interlayer water and other molecules. This variability is the very source of MAS's functionality and a key parameter to control. XRD provides an empirical measure of this structure, confirming the material's identity, detecting crystalline impurities, and revealing interactions with other formulation components.

Experimental Protocol: A Validated XRD Workflow

This protocol integrates pharmacopeial standards and established clay mineralogy practices to ensure a comprehensive and self-validating analysis.[7][8][9][10]

1. Critical Sample Preparation Methodologies

The orientation of the clay platelets profoundly affects the resulting diffraction pattern. Therefore, specific preparation methods are required to probe different aspects of the structure.

-

Oriented Film Preparation (for Basal Spacing Determination):

-

Rationale: This method aligns the flat, plate-like clay particles parallel to the sample holder, which maximizes the intensity of the basal (00l) reflections that define the interlayer spacing.

-

Procedure: i. Prepare a 2% (w/v) aqueous dispersion of MAS by slowly adding 2g of the sample to 100 mL of deionized water under intense agitation. ii. Let the dispersion stand for a minimum of 12 hours to ensure full hydration and exfoliation of the clay platelets.[8][10] iii. Pipette approximately 2 mL of the uniform suspension onto a clean glass microscope slide, ensuring even coverage. iv. Allow the slide to air-dry completely at room temperature. This process encourages the platelets to settle in a highly oriented, parallel fashion.

-

-

Ethylene Glycol (EG) Solvation (A Definitive Test for Smectites):

-

Rationale: Smectite clays are defined by their ability to swell. EG, a polar organic molecule, is used to induce a controlled, maximal expansion of the interlayer space. The resulting d-spacing of approximately 17 Ångstroms is a definitive confirmation of a smectite structure.[5][11]

-

Procedure: i. Place the air-dried, oriented film slide (from the previous step) into a vacuum desiccator. ii. In the bottom of the desiccator, place a small beaker containing free-surface ethylene glycol. iii. Evacuate the desiccator to allow the EG vapor to saturate the chamber. Let the sample solvate for at least 12 hours.[8][10]

-

-

Random Powder Preparation (for Fingerprint & Impurity Analysis):

-

Rationale: The oriented film method enhances basal reflections at the expense of others. To obtain a complete crystallographic fingerprint and identify non-platy impurities (like quartz), a randomly oriented sample is necessary.

-

Procedure: i. Gently grind a small amount of the dry MAS powder using an agate mortar and pestle to a fine, uniform consistency. Avoid aggressive grinding, which can damage the crystal structure. ii. Pack the powder into a recessed sample holder, using a slightly serrated edge (like the edge of a glass slide) to press it flat. This technique minimizes preferred orientation.

-

2. Instrument & Data Acquisition

-

Instrument: A modern powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is standard.

-

Acquisition Parameters:

-

Voltage/Current: 40 kV / 40 mA

-

Scan Range (2θ): 2° to 40° 2θ (for oriented slides) and 2° to 70° 2θ (for random powder).

-

Step Size: 0.02° 2θ

-

Time per Step: 1-2 seconds

-

3. Data Interpretation: Decoding the Diffractogram

The raw output is a plot of intensity versus diffraction angle (2θ). The key is to convert the peak positions (2θ) into d-spacings using Bragg's Law (nλ = 2d sinθ).

-

Primary Identification (Oriented, Glycolated Slide): The most important peak is the (001) basal reflection. For a sample to meet USP/NF specifications for this compound, this peak must correspond to a d-spacing between 15.0 and 17.2 Å after ethylene glycol solvation.[8][10][12]

-

Secondary Identification (Random Powder): The pharmacopeia also specifies the presence of peaks in the higher-angle region. The pattern should exhibit peaks corresponding to d-spacings between 1.492-1.504 Å and 1.510-1.540 Å.[8][10][13]

-

Purity Assessment: Look for sharp, intense peaks that do not belong to the MAS pattern. A common crystalline impurity in natural clays is quartz, which displays a very strong peak at ~26.6° 2θ (d ≈ 3.34 Å).

Quantitative Data Summary: XRD

| Sample Treatment | Key Reflection | Typical 2θ (Cu Kα) | Expected d-spacing (Å) | Rationale |

| Air-Dried, Oriented | (001) | ~5.8° - 7.0° | ~12.5 - 15.0 | Baseline interlayer spacing with adsorbed water. |

| Ethylene Glycol Solvated | (001) | ~5.1° - 5.9° | 15.0 - 17.2 | Confirmatory test; full expansion of smectite layers.[5][8] |

| Heated (e.g., 400 °C) | (001) | ~8.8° | ~10.0 | Collapse of interlayer space upon removal of water.[5] |

| Random Powder | (hkl) | Multiple | 1.492-1.504 & 1.510-1.540 | Confirmatory fingerprint of the silicate lattice itself.[8][10] |

Diagram: XRD Characterization Workflow

References

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. pharmafocusasia.com [pharmafocusasia.com]

- 3. phexcom.com [phexcom.com]

- 4. nbinno.com [nbinno.com]

- 5. sietronicslabservices.com.au [sietronicslabservices.com.au]

- 6. issmge.org [issmge.org]

- 7. store.astm.org [store.astm.org]

- 8. This compound [drugfuture.com]

- 9. scribd.com [scribd.com]

- 10. newdruginfo.com [newdruginfo.com]

- 11. Detection of Interlayered Illite/Smectite Clay Minerals with XRD, SEM Analyses and Reflectance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. camsi-x.com [camsi-x.com]

- 13. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Synthetic Magnesium Aluminum Silicate

Foreword: Unveiling the Multifaceted Nature of a Key Pharmaceutical Excipient

To the researchers, scientists, and drug development professionals dedicated to advancing pharmaceutical formulations, this guide offers an in-depth exploration of synthetic magnesium aluminum silicate. This excipient, far from being an inert filler, is a complex material with a rich profile of physicochemical properties that can be leveraged to solve a myriad of formulation challenges. From modulating drug release to ensuring the stability of complex suspensions and emulsions, a fundamental understanding of its behavior is paramount. This document moves beyond a simple recitation of specifications, aiming instead to provide a causal understanding of why synthetic this compound behaves as it does, and how its properties can be precisely characterized and controlled. Our narrative is built on the pillars of scientific integrity, providing you with not only the data but also the experimental logic to confidently apply this versatile material in your development endeavors.

The Molecular Architecture: Structure and Composition

Synthetic this compound is a layered silicate mineral, typically belonging to the smectite group, which also includes naturally occurring clays like montmorillonite.[1][2] Unlike its natural counterparts, the synthetic variant offers the significant advantage of a well-defined and controlled composition, ensuring batch-to-batch consistency crucial for pharmaceutical applications.[3]

The fundamental structure consists of a three-layer sheet, with an octahedral alumina (Al₂O₃) sheet sandwiched between two tetrahedral silica (SiO₂) sheets.[1] Isomorphous substitution within this crystal lattice is the origin of the material's key properties. Magnesium (Mg²⁺) ions substitute for aluminum (Al³⁺) ions in the octahedral sheet, and occasionally aluminum (Al³⁺) for silicon (Si⁴⁺) in the tetrahedral sheets. This substitution results in a net negative charge on the surface of the silicate layers.[1] To maintain electrical neutrality, this negative charge is balanced by exchangeable cations, typically sodium (Na⁺) or calcium (Ca²⁺), located in the interlayer space between the silicate sheets.[1][4]

The general chemical formula can be represented as Al₂MgO₈Si₂ or similar polymeric structures, with the exact stoichiometry varying between different grades.[5] For instance, some sources describe the composition as Al₂O₃·MgO·1.7SiO₂·xH₂O.[6] This inherent charge and the presence of exchangeable cations are the foundational elements that dictate the material's behavior in aqueous systems.

Diagram 1.0: Schematic Representation of the Layered Structure

References

- 1. phexcom.com [phexcom.com]

- 2. CAS 1327-43-1: Magnesium aluminosilicate | CymitQuimica [cymitquimica.com]

- 3. CH639630A5 - Synthetic magnesium aluminium silicate, process for its manufacture and pharmaceutical compositions comprising it - Google Patents [patents.google.com]

- 4. Ion-exchange capacity | Ion-Exchange, Adsorption, Sorption | Britannica [britannica.com]

- 5. This compound – INTERSURFCHEM SOLUTIONS [intersurfchem.com]

- 6. pharmafocusasia.com [pharmafocusasia.com]

crystal structure analysis of magnesium aluminum silicate

An In-depth Technical Guide to the Crystal Structure Analysis of Magnesium Aluminum Silicate

Foreword: Beyond the Formula

This compound is not a single entity but a class of complex minerals whose precise structural characteristics dictate their functionality. For researchers in materials science and drug development, understanding this material goes far beyond its chemical formula. Whether formulating a stable pharmaceutical suspension, developing a catalytic converter, or studying metamorphic rock formations, the arrangement of atoms into crystalline lattices or amorphous networks is paramount.[1][2][3] Commercially available this compound, often used as a pharmaceutical excipient, is typically a purified blend of naturally occurring smectite clays such as saponite and montmorillonite.[2][4]

This guide eschews a simple recitation of analytical techniques. Instead, it presents an integrated analytical philosophy. We will explore not just how to analyze these materials, but why specific methodologies are chosen and how their results are synergistically combined to construct a complete and reliable structural portrait. This document is designed for the practicing scientist who requires both robust protocols and the expert-driven rationale to adapt and troubleshoot them.

Part 1: The Structural Diversity of Magnesium Aluminum Silicates

A comprehensive analysis begins with an appreciation for the potential crystalline and amorphous forms of this compound. The two most relevant crystalline polymorphs in geological and materials science contexts are Cordierite and Saponite.

-

Cordierite ((Mg,Fe)₂Al₄Si₅O₁₈): A complex cyclosilicate, cordierite typically crystallizes in the orthorhombic system.[1][5] It is known for its high thermal stability and is a key component in applications like catalytic converters.[1] Its structure is composed of six-membered rings of silica and alumina tetrahedra.[6] A critical aspect of cordierite analysis is distinguishing it from its high-temperature hexagonal polymorph, indialite.[1][6]

-

Saponite (Ca₀.₂₅(Mg,Fe)₃((Si,Al)₄O₁₀)(OH)₂·nH₂O): As a member of the smectite group of clay minerals, saponite possesses a layered structure.[7][8] It is a trioctahedral phyllosilicate, meaning its crystal lattice consists of an octahedral sheet of magnesium/iron hydroxide sandwiched between two tetrahedral sheets of silica/alumina.[9] This layered nature, with water and exchangeable cations in the interlayer space, is fundamental to its properties as a suspending and stabilizing agent.[2][9]

-

Amorphous & Synthetic Variants: In pharmaceutical applications, this compound can be a synthetic, amorphous product.[10] Amorphous materials lack the long-range atomic order of crystals, and thus do not produce sharp, defined peaks in X-ray diffraction analysis, presenting a unique analytical challenge.[10]

The following table summarizes the key crystallographic data for the primary crystalline forms.

| Property | Cordierite | Saponite |

| Crystal System | Orthorhombic[1][5] | Monoclinic[7][8] |

| Space Group | Cccm[1][5] | C2/m (or similar)[8] |

| Typical Formula | (Mg,Fe)₂Al₄Si₅O₁₈[1] | Ca₀.₂₅(Mg,Fe)₃((Si,Al)₄O₁₀)(OH)₂·nH₂O[8] |

| Key Structural Feature | Six-membered tetrahedral rings[6] | 2:1 Tetrahedral-Octahedral layers[9] |

| Unit Cell (approx.) | a=17.1 Å, b=9.7 Å, c=9.4 Å[1][5] | a=5.3 Å, b=9.1 Å, c=16.9 Å, β=97°[7][8] |

Part 2: The Core Analytical Workflow: From Bulk to Nanoscale

A robust analysis of this compound structure is not a single experiment but a multi-stage investigation. We begin with a bulk characterization technique to identify the primary phases and then proceed to microscopic methods for morphological and localized analysis.

X-ray Diffraction (XRD): The Cornerstone of Phase Analysis

Expertise & Causality: XRD is the definitive technique for identifying and quantifying crystalline phases. It works by directing X-rays at a sample and measuring the scattered intensity as a function of the scattering angle. Crystalline materials will diffract X-rays at specific angles according to Bragg's Law, producing a unique "fingerprint" that reveals the underlying crystal structure. It is the primary method because it directly probes the long-range atomic order that defines a crystal.

This protocol is designed to identify the crystalline phases present in a bulk powder sample.

-

Sample Preparation:

-

Objective: To ensure random orientation of crystallites for accurate intensity measurements.

-

Procedure: Using an agate mortar and pestle, gently grind the this compound sample to a fine, homogenous powder (typically <10 µm particle size). Overly aggressive grinding can introduce strain or amorphization, so use minimal pressure.

-

Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is flush with the holder's rim to prevent height errors.

-

-

Instrument Setup & Data Acquisition:

-

Radiation: Use a Copper (Cu) Kα source (λ ≈ 1.54 Å) for most standard analyses.

-

Instrument Geometry: Bragg-Brentano parafocusing geometry is standard.

-

Operating Parameters: Set the X-ray tube to 40-45 kV and 40 mA.

-

Scan Range (2θ): A range of 5° to 70° is typically sufficient to capture the most characteristic peaks for cordierite and saponite.[11]

-

Scan Type: Use a continuous scan with a step size of 0.02° and a count time of 1-2 seconds per step.

-

-

Data Analysis:

-

Phase Identification: Process the raw data (intensity vs. 2θ) using phase identification software. The software will compare the experimental peak positions and relative intensities to extensive databases, such as the ICDD's Powder Diffraction File (PDF), to identify matching crystalline phases.[12][13]

-

Trustworthiness: The Rietveld method is a powerful, self-validating technique for extracting detailed structural information and phase quantities. It involves fitting a complete, calculated diffraction pattern to the experimental data. The quality of the fit, assessed by parameters like the weighted-profile R-factor (Rwp) and Goodness of Fit (GoF), provides a direct measure of the accuracy and reliability of the refined structural model.[14]

-

Initial Model: Based on the results from Protocol 1, select the appropriate crystal structure models (e.g., cordierite, saponite) from a crystallographic database (e.g., ICSD) as a starting point.

-

Sequential Refinement: Using specialized software (e.g., GSAS-II, FullProf), refine the model parameters in a logical sequence:

-

a. Scale factor and background coefficients.

-

b. Unit cell lattice parameters.

-

c. Peak shape parameters (which account for instrumental and sample broadening).

-

d. Atomic coordinates and site occupancy factors (if high-quality data is available).

-

-

Quantitative Analysis: Once all crystalline phases are modeled, the Rietveld software can calculate the weight percentage of each phase based on its contribution to the total calculated pattern.

-

Fit Assessment: A successful refinement is typically indicated by a low Rwp value (ideally <15%) and a GoF value approaching 1. Visually inspect the difference plot (observed minus calculated pattern) to ensure no systematic errors are present.

Electron Microscopy: Unveiling Morphology and Microstructure

Expertise & Causality: While XRD provides outstanding bulk crystallographic data, it offers no information about particle morphology, surface texture, or elemental distribution. For this, we turn to electron microscopy. Scanning Electron Microscopy (SEM) is the workhorse for imaging the size, shape, and topography of particles.[15][16] When atomic-level structural detail is required—such as visualizing the layers in saponite or identifying crystal defects—Transmission Electron Microscopy (TEM) is necessary, as its higher resolution can directly image the crystal lattice.[17][18][19]

-

Sample Preparation:

-

Objective: To immobilize the sample and render it conductive to prevent electron charging.

-

Procedure: Affix a small amount of the powder sample to an aluminum SEM stub using double-sided carbon tape.

-

Coating: Place the stub in a sputter coater and deposit a thin (~5-10 nm) layer of a conductive material, such as gold (for high-resolution imaging) or carbon (when accurate EDS of light elements is critical).

-

-

SEM Imaging:

-

Instrument: Insert the stub into the SEM chamber and evacuate to high vacuum.

-

Imaging Parameters: Begin with a low magnification (~500x) to get an overview of the particle distribution. Increase magnification (5,000x - 50,000x) to resolve the morphology of individual particles or agglomerates. Use an accelerating voltage of 10-20 kV. Select a secondary electron (SE) detector for topographic contrast.

-

-

EDS Analysis:

-

Objective: To determine the elemental composition of the sample.

-

Procedure: Position the electron beam on a particle or area of interest. Acquire an EDS spectrum for 60-120 seconds. The resulting spectrum will show peaks corresponding to the elements present (Mg, Al, Si, O, and any impurities).

-

Mapping: Perform elemental mapping by rastering the beam over a larger area to visualize the spatial distribution of key elements. This can reveal chemical heterogeneity within the sample.[12][20]

-

-

Sample Preparation (Critical Step):

-

Objective: To create a sample thin enough to be transparent to electrons (<100 nm). This is the most challenging step in TEM analysis.

-

Procedure: Disperse the powder in a solvent (e.g., ethanol) and sonicate for 5 minutes. Place a drop of the suspension onto a TEM grid (e.g., a carbon-coated copper grid) and allow the solvent to evaporate. For consolidated materials, more advanced techniques like ultramicrotomy or Focused Ion Beam (FIB) milling are required.[17][19]

-

-

TEM Imaging:

-

Bright-Field Imaging: Insert the grid into the TEM. Operate at a high accelerating voltage (e.g., 200 kV). Obtain bright-field images to observe the overall particle shape and internal features like pores or inclusions.

-

Selected Area Electron Diffraction (SAED): Focus on a single crystallite and insert a selected area aperture. A diffraction pattern will be observed on the viewing screen, which can be used to determine the crystal structure and orientation of that individual particle.

-

High-Resolution Imaging (HRTEM): At high magnification (>200,000x), carefully focus the beam to resolve the lattice fringes of the crystal. The spacing between these fringes can be measured and directly correlated with the d-spacings from XRD data.[18]

-

Part 3: An Integrated Analytical Strategy

True scientific integrity in structural analysis is achieved when data from orthogonal techniques converge to tell a consistent story. The power of this approach lies in using the results of one technique to inform the next, creating a self-validating system.

An ideal workflow proceeds as follows:

This approach ensures that the bulk data from XRD is validated by direct observation at the micro and nano scales with SEM and TEM. For instance, if XRD suggests the presence of both cordierite and an amorphous phase, SEM can be used to search for particles with different morphologies. Subsequent EDS can confirm if these different morphologies have distinct elemental compositions, and targeted TEM can confirm the crystalline nature of one and the amorphous nature of the other. This synergy provides a level of confidence that no single technique can offer alone.

References

- 1. Cordierite - Wikipedia [en.wikipedia.org]

- 2. phexcom.com [phexcom.com]

- 3. CAS 1327-43-1: Magnesium aluminosilicate | CymitQuimica [cymitquimica.com]

- 4. This compound | AlMgO4Si+ | CID 3084116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. handbookofmineralogy.org [handbookofmineralogy.org]

- 6. researchgate.net [researchgate.net]

- 7. mindat.org [mindat.org]

- 8. Saponite - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. CH639630A5 - Synthetic magnesium aluminium silicate, process for its manufacture and pharmaceutical compositions comprising it - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. lpi.usra.edu [lpi.usra.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Electron Microscopic Analysis of Silicate and Calcium Particles in Cigarette Smoke Tar - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Magnesium Aluminum Silicate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Thermal Behavior in Material Science and Pharmaceutical Formulation

Magnesium aluminum silicate, a naturally occurring mineral refined for a multitude of high-stakes applications, possesses a unique combination of properties that make it invaluable across industries.[1] From enhancing the performance of refractory ceramics to ensuring the stability of pharmaceutical suspensions, its utility is deeply rooted in its inherent thermal characteristics.[1][2][3] For the researcher, scientist, or drug development professional, a comprehensive understanding of its thermal stability and decomposition pathways is not merely academic—it is a cornerstone of predictive modeling, formulation development, and quality control. This guide offers a deep dive into the thermal behavior of this compound, elucidating the mechanisms that govern its response to elevated temperatures and providing practical insights for its application.

Foundational Understanding: Structure and Intrinsic Properties

This compound is not a single, monolithic entity but rather a family of compounds, primarily derived from silicate ores of the montmorillonite group.[1][4] Its fundamental structure is a layered lattice of magnesium, aluminum, silicon, and oxygen atoms, which can incorporate water molecules within its interlayer spaces and as part of its crystalline structure.[5][6] This hydrated nature is a critical determinant of its thermal behavior.

Key intrinsic properties that influence its thermal stability include:

-

High Melting Point: Generally in the range of 1400–1465 °C, making it suitable for high-temperature applications.[7]

-

Low Thermal Expansion: Exhibits a very low coefficient of thermal expansion, which contributes to excellent thermal shock resistance.[2][7]

-

Low Thermal Conductivity: This property makes it an effective insulator.[2][5]

-

Chemical Inertness: Stable over a wide pH range (typically 2 to 13), a crucial attribute for pharmaceutical formulations where it must not react with active pharmaceutical ingredients (APIs).[8][9]

The Stages of Thermal Decomposition: A Stepwise Transformation

The thermal decomposition of this compound is a multi-stage process, characterized by distinct events that can be precisely measured using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Dehydration: The Initial Loss of Water

The first significant thermal event is the loss of physically adsorbed and interlayer water. This process typically begins at temperatures just above ambient and can continue up to approximately 160°C. TGA curves for aluminosilicates show a distinct mass loss in this region, corresponding to the desorption of this physisorbed water.[10]

Dehydroxylation: The Breakdown of the Crystal Lattice

Following dehydration, a more profound structural change occurs: dehydroxylation. This involves the removal of hydroxyl (-OH) groups from the silicate lattice, which are eliminated as water molecules.[10] This process requires higher energy input and typically occurs in the temperature range of 160°C to 800°C.[10] The removal of these structural hydroxyl groups leads to a reorganization of the silicate framework.[10]

Phase Transitions and Crystallization: Formation of New Crystalline Structures

At temperatures exceeding approximately 800-900°C, this compound undergoes a series of phase transitions, leading to the formation of new, more stable crystalline phases.[5][6] Common high-temperature phases include:

-

Forsterite (Mg₂SiO₄) and Enstatite (MgSiO₃) : These magnesium silicate phases are often observed at temperatures between 660°C and 950°C.[11]

-

Cordierite (Mg₂Al₄Si₅O₁₈) : A key phase in many this compound glass-ceramics, known for its excellent thermal shock resistance.[7]

-

Mullite (Al₆Si₂O₁₃) and Spinel (MgAl₂O₄) : These are also common high-temperature decomposition products.[7]

The exact nature and temperature of these phase transformations are highly dependent on the specific composition of the this compound and the presence of any nucleating agents.[5][12] For instance, the addition of MgF₂ as a nucleating agent can influence the formation of phases like fluorophlogopite and nobergite.[5][12]

Experimental Analysis of Thermal Stability: Protocols and Interpretation

A robust understanding of thermal stability is built upon precise and reproducible experimental data. The following protocols for TGA and DSC are standard in the field.

Thermogravimetric Analysis (TGA) Protocol

Objective: To quantify mass changes as a function of temperature, identifying dehydration and dehydroxylation events.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

-

Heating Program: Heat the sample from ambient temperature to 1000°C at a constant heating rate, typically 10°C/min.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the mass loss percentage against temperature. The resulting curve will show distinct steps corresponding to dehydration and dehydroxylation.

Interpretation: The TGA thermogram of a typical aluminosilicate shows a multi-stage decomposition. The initial sharp drop corresponds to the loss of physisorbed water, followed by a more gradual loss at higher temperatures due to dehydroxylation.[10] A total weight loss of around 9.14% up to 900°C has been reported for some this compound systems, after which they become thermally stable.[5][6]

Differential Scanning Calorimetry (DSC) Protocol

Objective: To measure the heat flow associated with thermal transitions, identifying glass transitions, crystallization events (exothermic), and melting (endothermic).

Step-by-Step Methodology:

-

Sample Preparation: Encapsulate 5-10 mg of the sample in an aluminum or platinum DSC pan. Prepare an empty, sealed pan to serve as a reference.

-

Instrument Setup: Place both the sample and reference pans into the DSC cell.

-

Heating Program: Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen atmosphere.[13][14] The temperature range should be sufficient to observe the transitions of interest, often up to 1500°C for ceramic applications.[13]

-

Data Acquisition: Record the differential heat flow between the sample and the reference pan.

-

Data Analysis: Plot the heat flow against temperature. Exothermic peaks indicate crystallization, while endothermic peaks signify melting. A step-like change in the baseline can indicate a glass transition.

Interpretation: DSC curves for this compound can reveal a glass transition temperature (Tg), followed by one or more exothermic peaks corresponding to the crystallization of new phases.[14] At much higher temperatures, a sharp endothermic peak indicates the melting of the material.[13]

Data Presentation and Visualization

Tabulated Thermal Properties

| Thermal Event | Typical Temperature Range (°C) | Associated Mass Loss (TGA) | Heat Flow (DSC) | Structural Change |

| Dehydration | 30 - 160 | Significant | Endothermic | Loss of adsorbed and interlayer water |

| Dehydroxylation | 160 - 800 | Gradual | Endothermic | Loss of structural -OH groups |

| Glass Transition (Tg) | 600 - 750 | None | Baseline Shift | Onset of segmental mobility in amorphous regions |

| Crystallization (Tc) | 800 - 1100 | None | Exothermic | Formation of new crystalline phases (e.g., forsterite, cordierite) |

| Melting (Tm) | 1200 - 1500 | None | Endothermic | Transition from solid to liquid state |

Visualizing the Decomposition Pathway

Caption: Thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Factors Influencing Thermal Stability

The thermal stability of this compound is not an absolute value but is influenced by several factors:

-

Chemical Composition: The precise ratio of MgO, Al₂O₃, and SiO₂ significantly impacts the temperatures of phase transitions and the nature of the resulting crystalline phases.[5]

-

Presence of Impurities: Even small amounts of other oxides can alter the melting behavior and crystallization pathways.

-

Doping: The addition of dopants, such as aluminum, can enhance thermal stability and mechanical strength.[15]

-

Particle Size and Surface Area: Nanoparticles of this compound may exhibit different thermal properties compared to bulk materials due to their higher surface area-to-volume ratio.[15]

-

Hydration State: The initial water content of the material will directly affect the magnitude of the dehydration and dehydroxylation events.

Practical Implications and Applications

The robust thermal stability of this compound underpins its use in a variety of demanding applications:

-

Refractory Materials: Its high melting point and low thermal conductivity make it an excellent component for refractory supports in ovens and kilns.[2][16]

-

Ceramics and Glass-Ceramics: It is a key constituent in the production of advanced ceramics with superior thermal shock resistance and mechanical strength.[2][5][7]

-

Pharmaceutical Formulations: In oral and topical formulations, its ability to maintain viscosity at elevated temperatures is crucial for the stability of suspensions and emulsions.[3][8] The colloidal structure of this compound is not sensitive to heat, which helps to counteract the thinning of formulations at higher temperatures.[8]

-

Drilling Fluids: In high-temperature drilling environments, this compound is used as a rheological modifier to maintain the desired viscosity and fluid loss properties of water-based drilling fluids.[17]

-

Flame Retardants: Its high thermal decomposition temperature and refractory nature make it a useful additive for improving the fire resistance of synthetic materials.[16][18]

Conclusion: A Material Forged by Fire

The thermal stability and decomposition of this compound are complex yet predictable phenomena. Through a systematic approach involving advanced thermal analysis techniques, researchers and developers can gain a detailed understanding of how this versatile material behaves under thermal stress. This knowledge is paramount for harnessing its full potential, whether in the crucible of a high-temperature furnace or the carefully controlled environment of a pharmaceutical formulation. The ability to withstand and transform in predictable ways when subjected to heat is the very essence of this compound's utility and enduring value in science and industry.

References

- 1. This compound | AlMgO4Si+ | CID 3084116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. elantechnology.com [elantechnology.com]

- 3. nbinno.com [nbinno.com]

- 4. phexcom.com [phexcom.com]

- 5. researchgate.net [researchgate.net]

- 6. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]

- 7. Effect of this compound Addition on the Ablation Resistance of BN Matrix Ceramics - High-Temperature Materials - Full-Text HTML - SCIEPublish [sciepublish.com]

- 8. vanderbiltminerals.com [vanderbiltminerals.com]

- 9. This compound - CD Formulation [formulationbio.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ntrs.nasa.gov [ntrs.nasa.gov]

- 14. mdpi.com [mdpi.com]

- 15. Magnesium Silicate: From Talc to Tech [eureka.patsnap.com]

- 16. China Magnesium Aluminium Silicate Manufacturers [vtalc.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

sourcing high-purity magnesium aluminum silicate for laboratory use

An In-depth Technical Guide to Sourcing and Qualifying High-Purity Magnesium Aluminum Silicate for Laboratory Use

Authored by a Senior Application Scientist

Abstract

This compound (MAS) is a cornerstone excipient in pharmaceutical research and development, valued for its multifaceted roles as a suspending agent, emulsion stabilizer, and binder.[1][2][3] Derived from naturally occurring smectite clays, its performance is inextricably linked to its purity and specific physicochemical properties.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, qualifying, and implementing high-purity MAS. We will delve into the critical quality attributes defined by pharmacopeial standards, establish a robust supplier validation workflow, and provide detailed, field-proven protocols for in-house quality control verification. The objective is to empower the scientist with the expertise to ensure the consistency, safety, and efficacy of their research and formulations through meticulous raw material qualification.

Foundational Understanding: The Nature of High-Purity this compound

This compound is a refined, naturally occurring clay mineral, predominantly a blend of colloidal montmorillonite and saponite.[4][6] The raw ore undergoes a sophisticated water-washing and purification process to remove grit, non-swellable components, and other impurities, yielding a material suitable for pharmaceutical applications.[4][5]

Its primary mechanism of action lies in its ability to hydrate and swell in water, forming a stable, thixotropic colloidal dispersion. This structure provides a high surface area and creates a network that entraps and suspends particles or stabilizes immiscible droplets.[7]

Pharmacopeial Grades and Their Significance

The United States Pharmacopeia-National Formulary (USP-NF) defines several types of MAS, primarily differentiated by their viscosity and the ratio of aluminum to magnesium content.[4] Understanding these grades is the first step in selecting the appropriate material for a specific application.

| Grade (USP-NF Type) | Viscosity (mPa·s) of a 5% Aqueous Dispersion | Ratio of Aluminum Content to Magnesium Content | Typical Applications |

| Type IA | 225 – 600 | 0.5 – 1.2 | General-purpose grade for suspensions and emulsions.[8] |

| Type IB | 150 – 450 | 0.5 – 1.2 | Lower viscosity applications; can be useful in sprayable lotions.[4] |

| Type IC | 800 – 2200 | 0.5 – 1.2 | High-viscosity formulations requiring robust stabilization.[4] |

| Type IIA | 100 – 300 | 1.4 – 2.8 | Used for good suspension at low viscosity; offers high acid and electrolyte compatibility.[7] |

Data synthesized from USP-NF specifications.[4]

The choice of grade is a critical experimental decision. For instance, a dense active pharmaceutical ingredient (API) in an oral suspension would necessitate a higher viscosity grade like Type IC to prevent settling, whereas a topical emulsion might prioritize the texture and feel provided by a Type IA grade.

Sourcing and Supplier Qualification: A Risk-Based Approach

Sourcing high-purity MAS extends beyond a simple purchasing transaction; it is the first line of defense in quality control. A systematic approach to supplier validation is essential.

Identifying Reputable Suppliers

The market includes primary manufacturers who refine the raw ore and distributors who supply the material in various quantities. Look for suppliers with a strong history in the pharmaceutical excipient market and who can provide comprehensive regulatory and quality documentation.

Key Suppliers Include:

-

Vanderbilt Minerals, LLC (produces the well-known VEEGUM® brand)[9][10]

-

American Elements[13]

-

Brenntag North America[8]

The Supplier Qualification Workflow

A robust qualification process ensures that a supplier can consistently provide material that meets your laboratory's stringent requirements. This workflow is a self-validating system, where documentation is verified by empirical testing.

Caption: Supplier Qualification Workflow for MAS.

In-House Quality Control and Verification

Independent verification of a supplier's Certificate of Analysis (CoA) is a mandate of Good Laboratory Practice (GLP). The following protocols are fundamental for qualifying a new lot of high-purity MAS.

Prerequisite: Preparation of a Standard Aqueous Dispersion

Causality: The functional properties of MAS, such as viscosity, are only expressed upon full hydration. Incomplete hydration is a common source of experimental error, leading to falsely low viscosity readings. Hot water is used to accelerate the swelling of the clay platelets.

Protocol:

-

Heat a volume of purified water to 75-80°C.

-

While stirring with a high-shear mixer (e.g., homogenizer), slowly and steadily add the MAS powder to the vortex. Avoid "dumping" the powder, which can cause clumping.

-

Continue mixing at high speed for a minimum of 15 minutes, or as specified by the supplier.[5]

-

Cool the dispersion to room temperature (25°C) while stirring gently. Allow it to stand for several hours (or overnight) to ensure complete hydration before testing.[14]

Protocol 1: Viscosity Determination

Causality: Viscosity is the most critical performance attribute of MAS as it directly correlates with its ability to suspend particles and stabilize emulsions.[4] This test verifies that the material conforms to its specified USP/NF type.

Methodology:

-

Equilibrate the standard aqueous dispersion (from Prerequisite step) to 25°C ± 1°C.

-

Select the appropriate spindle and rotational speed for a Brookfield-type viscometer based on the expected viscosity range of the MAS type (refer to the USP-NF monograph).[15]

-

Immerse the spindle into the center of the dispersion to the marked depth.

-

Allow the spindle to rotate for at least 2 minutes before taking a reading to ensure the measurement has stabilized.

-

Record the viscosity in millipascal-seconds (mPa·s). The result must fall within the range specified for the pharmacopeial type.[15]

Protocol 2: pH Measurement

Causality: The pH of a MAS dispersion is typically alkaline (9.0-10.0).[13][15] Deviations from this range can indicate the presence of soluble impurities or improper processing, which could affect the stability of pH-sensitive APIs in a final formulation.

Methodology:

-

Calibrate a pH meter using standard buffers (e.g., pH 7.0 and pH 10.0).

-

Immerse the calibrated electrode into the standard aqueous dispersion.

-

Allow the reading to stabilize and record the pH value.

-

The result should be within the 9.0 to 10.0 range as specified in the USP-NF.[15]

Protocol 3: Limit Tests for Heavy Metals

Causality: As a naturally derived mineral, MAS can contain trace amounts of heavy metals like lead and arsenic. Pharmacopeial monographs set strict limits (e.g., ≤3 ppm for arsenic, ≤0.0015% for lead) to ensure patient safety.[15][16] While full quantification requires advanced techniques like Atomic Absorption (AA) or Inductively Coupled Plasma (ICP) spectroscopy, the USP provides standardized limit test procedures.

Methodology (Conceptual Overview):

-

Preparation: The MAS sample is digested in acid to bring any heavy metals into solution.[16]

-

Procedure: The sample solution is treated with reagents that react with heavy metals to produce a color.

-

Comparison: The color intensity of the sample solution is compared against a standard solution containing a known concentration of the metal (e.g., a lead standard).

-

Acceptance Criteria: The color produced by the sample preparation must not be darker than that of the standard preparation, ensuring the concentration is below the specified limit.[16][17]

Caption: In-House Quality Control Workflow for MAS.

Application in Drug Development: From Theory to Practice

High-purity MAS is indispensable in various pharmaceutical formulations. Its inert nature and compatibility with a wide range of APIs make it a versatile tool for the formulation scientist.[1]

-

Oral Suspensions: MAS creates a stable suspension, preventing the API from settling and ensuring uniform dosage.[1][2] Its thixotropic nature means it provides high viscosity at rest but shears-thins upon shaking, allowing for easy pouring.

-

Topical Formulations: In creams and lotions, it acts as a rheology modifier and emulsion stabilizer.[1] It imparts the desired viscosity, enhances spreadability, and prevents the separation of oil and water phases, which is critical for product stability and efficacy.[1][7]

-

Solid Dosages: In tablets, it can function as both a binder, holding ingredients together, and a disintegrant, promoting rapid tablet breakdown upon ingestion to facilitate API release.[1][2][7]

Caption: Hydration and dispersion mechanism of MAS.

Conclusion

The successful use of this compound in a laboratory setting is contingent upon a deep understanding of its properties, a meticulous sourcing strategy, and rigorous, independent quality control. By implementing the workflows and protocols outlined in this guide, researchers and formulation scientists can ensure the selection of high-purity, pharmacopeial-grade material. This diligence is fundamental to achieving reproducible experimental results and developing safe, stable, and effective pharmaceutical products.

References

- 1. nbinno.com [nbinno.com]

- 2. jshemings.net [jshemings.net]

- 3. drugpatentwatch.com [drugpatentwatch.com]

- 4. phexcom.com [phexcom.com]

- 5. makingcosmetics.com [makingcosmetics.com]

- 6. This compound USP NF BP Ph Eur Manufacturers, with SDS [mubychem.com]

- 7. vanderbiltminerals.com [vanderbiltminerals.com]

- 8. ulprospector.com [ulprospector.com]

- 9. ulprospector.com [ulprospector.com]

- 10. vanderbiltminerals.com [vanderbiltminerals.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. alkalisci.com [alkalisci.com]

- 13. americanelements.com [americanelements.com]

- 14. This compound Pure n BP USP NF Grade Manufacturers [magnesiumaluminumsilicate.com]

- 15. drugfuture.com [drugfuture.com]

- 16. pharmacopeia.cn [pharmacopeia.cn]

- 17. uspnf.com [uspnf.com]

The Researcher's Guide to Smectite Clays: From Geological Genesis to Purified Excellence

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Foundation

Smectite clays, a group of 2:1 phyllosilicate minerals, are not merely inert earth.[1][2] To the discerning researcher, they represent a versatile platform for innovation, particularly in the pharmaceutical and materials science sectors. Their unique properties, including a high cation exchange capacity (CEC), significant surface area, and the ability to swell, are directly linked to their geological origins and, critically, their purity.[2] This guide provides a comprehensive overview of the geological processes that give rise to smectite deposits and offers detailed, field-proven protocols for their purification and characterization, ensuring a reliable and reproducible starting material for advanced research applications.

Part 1: The Geological Tapestry of Smectite Formation

Smectite minerals are products of their environment, formed over geological timescales through various alteration processes.[2] Understanding these origins is paramount, as the formation environment dictates the initial purity of the smectite and the nature of the associated mineral impurities that must be addressed during purification.

Primary Formation Pathways

-

Weathering of Volcanic Ash and Rocks: This is the most common and commercially significant pathway for the formation of bentonite, a clay rock predominantly composed of smectite, with montmorillonite being a primary mineral constituent.[1] Volcanic ash, rich in aluminosilicates, undergoes devitrification and chemical weathering in the presence of water, leading to the formation of smectite.[1] The specific type of smectite formed is influenced by the chemistry of the parent rock and the weathering conditions.

-

Hydrothermal Alteration: In geothermal systems, hot, mineral-rich water percolates through rocks, altering the primary minerals into more stable forms, including smectites.[2] This process can result in localized, high-purity smectite deposits.

-

Diagenesis: As sediments are buried, they are subjected to increasing temperature and pressure. These conditions can cause the transformation of other minerals into smectite in a process known as diagenesis.[3]

Geological Formation Pathways of Smectite Clays

A diagram illustrating the primary geological pathways for the formation of smectite clays.

Common Mineralogical Impurities

The geological origin of a smectite deposit invariably leads to the co-location of other minerals. These impurities can significantly interfere with research applications and must be systematically removed.

| Impurity Mineral | Chemical Formula | Common Geological Association | Rationale for Removal |

| Quartz | SiO₂ | Ubiquitous in many rock types, often associated with volcanic ash deposits. | Abrasive, non-swelling, and can interfere with surface area and rheological measurements. |

| Feldspars | (K,Na,Ca)(Al,Si)₄O₈ | Common in igneous rocks and sediments derived from them. | Can alter the chemical composition and ion exchange properties of the bulk clay. |

| Calcite | CaCO₃ | Common in marine and lacustrine depositional environments. | Highly reactive with acids, can cause effervescence and interfere with pH-sensitive applications. |

| Iron Oxides | Fe₂O₃, FeO(OH) | Result from the weathering of iron-bearing minerals. | Impart color, can act as catalysts in unwanted reactions, and interfere with magnetic properties. |

| Other Clay Minerals | Kaolinite, Illite | Can co-exist with smectites depending on the weathering and diagenetic history. | Possess different swelling, ion exchange, and surface properties, leading to inconsistent material behavior. |

Part 2: A Systematic Approach to Smectite Purification for Research Applications

The goal of purification is to isolate the smectite fraction from the non-clay and other clay mineral impurities, resulting in a well-characterized and highly pure material. The following protocols are designed to be a self-validating system, where the efficacy of each step can be assessed through appropriate characterization techniques.

Generalized Smectite Purification Workflow

A flowchart outlining the key stages in the purification of smectite clays for research purposes.

Step 1: Dispersion and Cation Exchange

Causality: The first critical step is to achieve a stable dispersion of the clay particles in an aqueous solution. Smectite clays with divalent interlayer cations (e.g., Ca²⁺) tend to flocculate, hindering the separation of fine particles. Exchanging these with a monovalent cation, typically Na⁺, enhances the electrostatic repulsion between clay platelets, leading to a more stable suspension.

Protocol: Sodium Exchange

-

Preparation: Weigh 50 g of raw bentonite clay and place it in a 1 L beaker.

-

Dispersion: Add 800 mL of a 1 M NaCl solution to the beaker.

-

Stirring: Stir the suspension vigorously using a magnetic stirrer for 24 hours at room temperature.

-

Washing: Centrifuge the suspension at 4000 rpm for 15 minutes. Discard the supernatant.

-

Repeat: Resuspend the pellet in 800 mL of deionized water and repeat the centrifugation and washing steps three more times to remove excess salt.

-

Verification: Test the supernatant for the presence of chloride ions using a few drops of 0.1 M AgNO₃ solution. The absence of a white precipitate (AgCl) indicates the successful removal of excess NaCl.

Step 2: Removal of Carbonates

Causality: Carbonates, primarily calcite, are common impurities that can interfere with pH-sensitive experiments and characterization techniques. Acid treatment effectively dissolves carbonates, converting them into soluble salts that can be washed away. Careful control of acid concentration is crucial to avoid significant damage to the smectite structure.[4][5]

Protocol: Carbonate Removal with Hydrochloric Acid

-

Suspension: Resuspend the Na-exchanged clay pellet from the previous step in 500 mL of deionized water.

-

Acidification: While stirring, slowly add 0.5 M HCl dropwise until effervescence ceases. Monitor the pH and maintain it at approximately 4-5.[5]

-

Reaction: Continue stirring for 2-3 hours to ensure complete dissolution of carbonates.

-

Washing: Centrifuge the suspension at 4000 rpm for 15 minutes. Discard the supernatant.

-

Neutralization: Wash the clay pellet repeatedly with deionized water, centrifuging after each wash, until the pH of the supernatant is neutral (pH ~7).

Step 3: Removal of Iron Oxides

Causality: Iron oxides are often present as coatings on clay particles and can be removed by reduction. The dithionite-citrate-bicarbonate method is a widely used and effective technique.[6][7][8][9] Dithionite acts as the reducing agent, converting Fe(III) to the more soluble Fe(II). Citrate chelates the Fe(II) ions, preventing their re-precipitation, and bicarbonate buffers the solution to an optimal pH of around 7.3, which maximizes the reduction potential of dithionite while minimizing damage to the clay structure.[6][7]

Protocol: Dithionite-Citrate-Bicarbonate (DCB) Treatment

-

Reagent Preparation:

-

0.3 M Sodium Citrate (Na₃C₆H₅O₇·2H₂O) solution.

-

1 M Sodium Bicarbonate (NaHCO₃) solution.

-

-

Suspension: In a 1 L beaker, suspend approximately 10 g of the carbonate-free clay in 400 mL of the 0.3 M sodium citrate solution.

-

Heating: Heat the suspension to 75-80°C in a water bath.

-

Reduction: Add 5 g of solid sodium dithionite (Na₂S₂O₄) to the heated suspension and stir continuously for 15 minutes.

-

pH Adjustment: Add 50 mL of the 1 M sodium bicarbonate solution and continue to stir.

-

Centrifugation: After the reaction, centrifuge the hot suspension at 4000 rpm for 15 minutes.

-

Washing: Decant the supernatant and wash the clay pellet with a warm saturated NaCl solution to remove the reaction products, followed by washing with deionized water until the supernatant is clear.

Step 4: Size Fractionation by Sedimentation and Centrifugation

Causality: This step aims to isolate the desired particle size fraction of the smectite, typically the <2 µm fraction, which is enriched in clay minerals and has a higher surface area. The separation is based on Stokes' Law, which relates the settling velocity of a particle in a fluid to its size and density.[10][11] Centrifugation accelerates this process.[10][12][13][14][15]

Protocol: Isolation of the <2 µm Fraction

-

Suspension: Prepare a dilute suspension (approximately 10 g/L) of the purified clay in deionized water.

-

Dispersion: Homogenize the suspension using an ultrasonic probe for 5-10 minutes to ensure complete particle disaggregation.

-

Sedimentation (Optional): Allow the suspension to stand undisturbed for a calculated time to allow larger particles (>2 µm) to settle out. This time can be calculated using Stokes' Law.

-

Centrifugation:

-

Carefully decant the supernatant containing the finer particles into centrifuge tubes.

-

Centrifuge at a calculated speed and time to pellet the >2 µm particles. For example, for a typical centrifuge, a speed of 500 rpm for approximately 9 minutes may be sufficient to sediment particles larger than 2 µm.[12][13]

-

The supernatant, containing the <2 µm fraction, is carefully collected.

-

-

Collection: The <2 µm fraction can be concentrated by high-speed centrifugation (e.g., 10,000 rpm for 30 minutes).

Step 5: Final Washing and Drying

Causality: The final steps involve removing any remaining soluble salts and preparing the purified smectite for storage and use. Dialysis is an effective method for removing residual ions. Freeze-drying is the preferred method for drying as it minimizes particle aggregation.

Protocol: Final Processing

-

Dialysis: Transfer the concentrated <2 µm clay suspension into dialysis tubing and dialyze against deionized water until the conductivity of the external water remains constant and low.

-

Drying:

-

Freeze-drying (Lyophilization): Freeze the dialyzed clay suspension and dry it under vacuum. This results in a fine, easily dispersible powder.

-

Oven-drying: Alternatively, dry the clay in an oven at a low temperature (e.g., 60°C) to avoid altering the clay structure.

-

Part 3: Characterization and Validation of Purity

A rigorous characterization of the purified smectite is essential to validate the success of the purification process and to provide a baseline for its use in research.

| Technique | Information Provided | Validation of Purification |

| X-Ray Diffraction (XRD) | Identifies the mineralogical composition and provides information on the interlayer spacing of the smectite. | Confirms the removal of crystalline impurities like quartz, feldspar, and calcite by the disappearance of their characteristic diffraction peaks. |

| X-Ray Fluorescence (XRF) | Determines the elemental composition of the clay. | Shows a decrease in the concentration of elements associated with impurities (e.g., Ca from calcite, Fe from iron oxides) and an increase in the relative concentration of elements characteristic of the smectite (e.g., Al, Si, Mg).[16][17][18][19][20] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Provides information on the functional groups present in the clay structure and can detect impurities. | Confirms the removal of carbonates (disappearance of C-O stretching bands) and can indicate changes in the smectite structure due to acid treatment. |

| Cation Exchange Capacity (CEC) | Measures the quantity of exchangeable cations that the clay can adsorb. | An increase in the CEC value after purification indicates the removal of low-CEC impurities and the concentration of the high-CEC smectite fraction.[21][22][23][24][25] |

Typical Chemical Composition of Raw and Purified Bentonite

| Oxide | Raw Bentonite (wt%) | Purified Smectite (wt%) |

| SiO₂ | 48.16 - 60.00 | 50.00 - 65.00 |

| Al₂O₃ | 14.86 - 20.00 | 18.00 - 25.00 |

| Fe₂O₃ | 3.00 - 6.00 | < 1.00 |

| CaO | 1.16 - 3.00 | < 0.50 |

| MgO | 2.00 - 4.00 | 2.00 - 5.00 |

| Na₂O | 1.43 - 3.00 | 1.00 - 4.00 |

| K₂O | 0.29 - 2.00 | < 0.50 |

| L.O.I | 10.00 - 15.00 | 15.00 - 20.00 |

| Note: These are typical ranges and can vary significantly depending on the specific deposit. L.O.I. = Loss on Ignition.[16][17][18][19][20] |

Conclusion: A Foundation for Scientific Advancement

The journey of a smectite clay from its geological birthplace to a highly purified, research-grade material is a multi-step process that demands a thorough understanding of its inherent properties and a systematic approach to its refinement. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently prepare and validate smectite clays for their specific applications, thereby laying a solid foundation for scientific discovery and technological innovation.

References

- 1. Smectite - Wikipedia [en.wikipedia.org]

- 2. geologyscience.com [geologyscience.com]

- 3. geo.libretexts.org [geo.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Iron Oxide Removal from Soils and Clays by a Dithionite-Citrate System Buffered with Sodium Bicarbonate | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. PlumX [plu.mx]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. USGS OFR01-041: Procedures - Separation of the silt and clay fractions by centrifugation [pubs.usgs.gov]

- 11. researchgate.net [researchgate.net]

- 12. faculty.nres.illinois.edu [faculty.nres.illinois.edu]

- 13. faculty.nres.illinois.edu [faculty.nres.illinois.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. The Chemical Composition of Bentonite – KaniMarket [kanimarket.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 22. Cation Exchange Capacity | Clays and Minerals [claysandminerals.com]

- 23. researchgate.net [researchgate.net]

- 24. Procedure for Cation Exchange Capacity (CEC) Determination in Soil Samples [faculty.nres.illinois.edu]

- 25. udel.edu [udel.edu]

An In-Depth Technical Guide to the Structural and Chemical Composition of Magnesium Aluminum Silicate for Pharmaceutical Applications

Executive Summary

Magnesium Aluminum Silicate (MAS) is a critical multifunctional excipient in the pharmaceutical industry, valued for its roles as a stabilizer, suspending agent, binder, and disintegrant.[1][2] This guide provides an in-depth analysis of its chemical composition and structural formula, moving beyond simplistic representations to explore the material's complex, nanoscale architecture. We will elucidate that MAS is not a single stoichiometric compound but a family of purified, naturally occurring clay minerals, primarily from the smectite group.[3][4] This document will detail the fundamental 2:1 phyllosilicate structure, the critical role of isomorphic substitution in generating its unique physicochemical properties, and the resulting colloidal behavior that underpins its functionality. By linking this structural understanding to its applications in drug development, this guide offers researchers and formulation scientists a comprehensive resource for leveraging MAS to its full potential.

Introduction: Defining this compound (MAS)

This compound is a naturally derived mineral compound that is purified for use in pharmaceuticals, cosmetics, and other industries.[4][5] It is not a synthetic substance with a single, unvarying chemical formula, but rather a complex colloidal blend of minerals, principally montmorillonite and saponite, which belong to the smectite group of clays.[1] In its purified form, it appears as off-white to creamy white flakes or a fine powder, and it is odorless and tasteless.[1]

The defining characteristic of MAS is its ability to swell in water, forming stable, thixotropic colloidal dispersions.[1][6] This property allows it to function as a highly effective viscosity-increasing agent, emulsion stabilizer, and suspending agent, preventing the settling of active pharmaceutical ingredients (APIs) in liquid formulations.[2][7] Its utility extends to solid dosage forms, where it serves as a binder and disintegrant. The United States Pharmacopeia and the National Formulary (USP-NF) classify MAS into several types based on viscosity and the ratio of aluminum to magnesium, highlighting the material's controlled variability for specific applications.[1]

Chemical Composition: A Variable Identity

Attempting to assign a single, precise chemical formula to this compound is misleading due to its nature as a purified mineral complex. Its composition is most accurately and conventionally expressed in terms of the constituent metallic oxides.[1] While the exact percentages vary depending on the geological source and grade, a typical chemical analysis is as follows:

| Oxide Component | Average Percentage (%) |

| Silicon Dioxide (SiO₂) | ~61% |

| Magnesium Oxide (MgO) | ~14% |

| Aluminum Oxide (Al₂O₃) | ~9% |

| Other Elements | Small amounts of Iron, Calcium, Sodium, Potassium |

Table 1: Representative oxide composition of this compound.[1][8]

This inherent variability is reflected in the diverse range of empirical formulas reported in scientific literature, which should be viewed as approximations rather than exact molecular representations.

| Representative Formula | Source |

| Al₂O₃·MgO·1.7SiO₂·xH₂O | Pharma Focus Asia[9] |